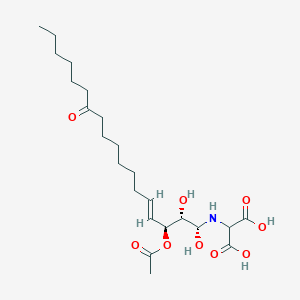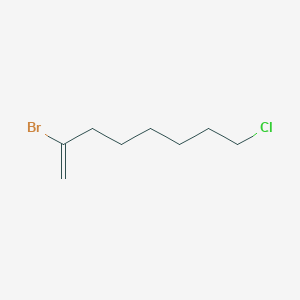
2-Bromo-8-chloro-1-octene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-8-chloro-1-octene is an organic compound with the molecular formula C8H14BrCl It is a halogenated alkene, characterized by the presence of both bromine and chlorine atoms attached to an octene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Bromo-8-chloro-1-octene can be synthesized through a multi-step process involving the formation of Grignard reagents and subsequent halogenation. One common method involves the reaction of 1-octene with bromine and chlorine under controlled conditions. The process typically includes the following steps:
Formation of Grignard Reagent: 1-octene is reacted with magnesium in the presence of dry ether to form the corresponding Grignard reagent.
Halogenation: The Grignard reagent is then treated with bromine and chlorine to introduce the halogen atoms at the desired positions on the octene backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure precise control over reaction conditions and product purity. The use of catalysts and optimized reaction parameters can enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-8-chloro-1-octene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, leading to the formation of different derivatives.
Addition Reactions: The double bond in the octene backbone can participate in addition reactions with various reagents, such as hydrogen, halogens, and hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form epoxides or reduction to form alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.
Addition: Hydrogenation can be carried out using palladium or platinum catalysts under hydrogen gas. Halogenation can be performed using bromine or chlorine in the presence of light or a radical initiator.
Oxidation and Reduction: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation, while reducing agents like lithium aluminum hydride (LiAlH4) can be used for reduction.
Major Products Formed
Substitution: Formation of azides, nitriles, or thiols.
Addition: Formation of alkanes, dihalides, or halohydrins.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
Wissenschaftliche Forschungsanwendungen
2-Bromo-8-chloro-1-octene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used to study the effects of halogenated compounds on biological systems.
Industry: Used in the production of specialty chemicals and materials, such as polymers and surfactants.
Wirkmechanismus
The mechanism of action of 2-Bromo-8-chloro-1-octene involves its reactivity towards nucleophiles and electrophiles. The presence of both bromine and chlorine atoms makes it a versatile intermediate in various chemical reactions. The double bond in the octene backbone allows for addition reactions, while the halogen atoms facilitate substitution reactions. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-1-octene: Similar structure but lacks the chlorine atom.
8-Chloro-1-octene: Similar structure but lacks the bromine atom.
1-Bromo-7-octene: Bromine atom is positioned differently on the octene backbone.
1-Chloro-7-octene: Chlorine atom is positioned differently on the octene backbone.
Uniqueness
2-Bromo-8-chloro-1-octene is unique due to the presence of both bromine and chlorine atoms on the same molecule, which provides distinct reactivity patterns and potential applications compared to its mono-halogenated counterparts. The combination of these halogens allows for a wider range of chemical transformations and applications in synthesis and research.
Eigenschaften
IUPAC Name |
2-bromo-8-chlorooct-1-ene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrCl/c1-8(9)6-4-2-3-5-7-10/h1-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGZAPRXVKIJVBR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCCCCCl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14BrCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70641085 |
Source


|
| Record name | 2-Bromo-8-chlorooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141493-81-4 |
Source


|
| Record name | 2-Bromo-8-chlorooct-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70641085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Chloropyrido[2,3-b]pyrazine](/img/structure/B129045.png)
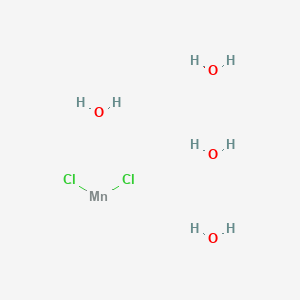
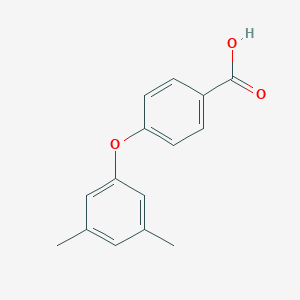
![Ethyl 2-[4-(chloromethyl)phenyl]propanoate](/img/structure/B129054.png)
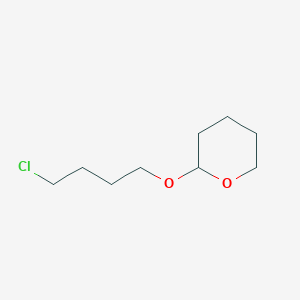
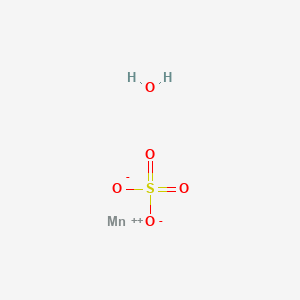
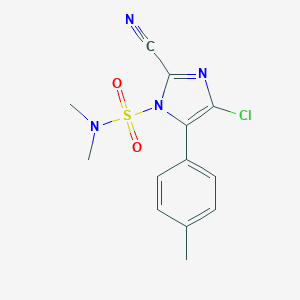
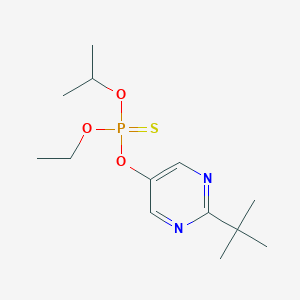
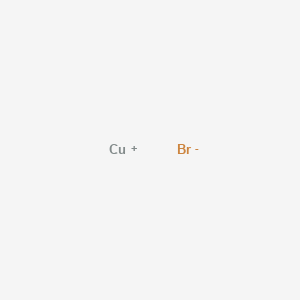
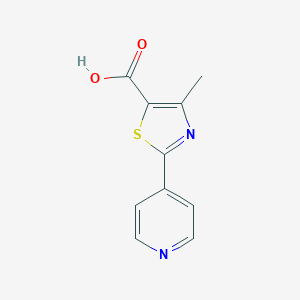
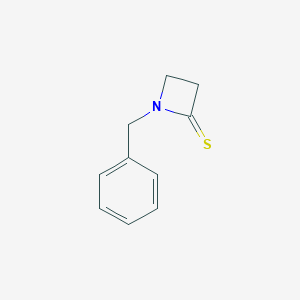
![Imidazo[1,5-a][1,3,5]triazin-4-amine](/img/structure/B129074.png)

